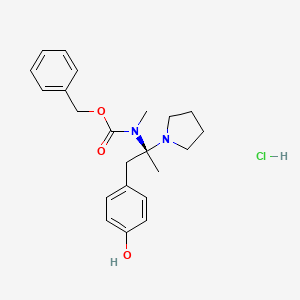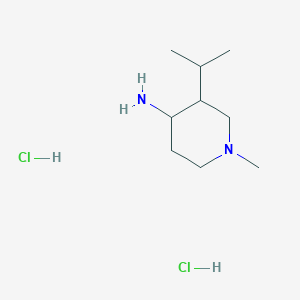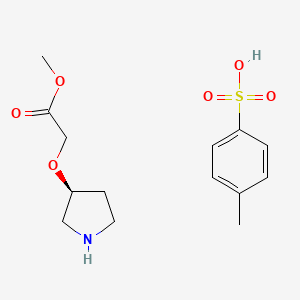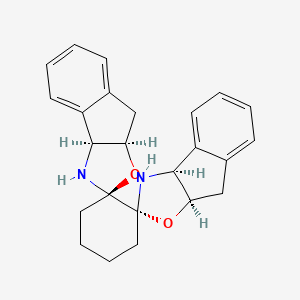
CID 127256148
描述
The compound with the identifier “CID 127256148” is a chemical entity listed in the PubChem database
作用机制
Target of Action
WOLF Bisoxazolidine is primarily used as a catalyst in asymmetric catalysis . It is a new class of N,O-donor ligands that are applied in challenging enantioselective carbon-carbon bond formation reactions . The primary targets of WOLF Bisoxazolidine are the reactants in these reactions, where it facilitates the formation of chiral alcohols .
Mode of Action
WOLF Bisoxazolidine interacts with its targets by acting as a catalyst in the asymmetric addition of diethylzinc to aldehydes, leading to the synthesis of chiral alcohols . It also catalyzes the asymmetric addition of acetylenes and silylacetylenes to aldehydes . Furthermore, it is used in the asymmetric addition of nitromethane to aldehydes, resulting in the synthesis of β-hydroxynitromethanes .
Biochemical Pathways
It is known that it plays a crucial role in the synthesis of chiral alcohols . These alcohols are often key intermediates in the synthesis of various biologically active compounds, including pharmaceuticals .
Result of Action
The molecular and cellular effects of WOLF Bisoxazolidine’s action primarily involve the facilitation of chemical reactions leading to the formation of chiral alcohols . These alcohols can be key intermediates in the synthesis of various biologically active compounds .
生化分析
Biochemical Properties
WOLF Bisoxazolidine plays a significant role in biochemical reactions. It acts as a catalyst in the asymmetric addition of diethylzinc to aldehydes, leading to the synthesis of chiral alcohols
Molecular Mechanism
The molecular mechanism of WOLF Bisoxazolidine involves its role as a catalyst in the asymmetric addition of diethylzinc to aldehydes This process results in the synthesis of chiral alcohols
Temporal Effects in Laboratory Settings
It is known that the compound is used as a catalyst in the synthesis of chiral alcohols , suggesting that it may have a role in long-term cellular function.
Metabolic Pathways
Given its role as a catalyst in the synthesis of chiral alcohols , it may interact with enzymes or cofactors involved in these pathways.
Transport and Distribution
Given its role in the synthesis of chiral alcohols , it may interact with transporters or binding proteins.
Subcellular Localization
Given its role in the synthesis of chiral alcohols , it may be directed to specific compartments or organelles involved in this process.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 127256148 would likely involve scaling up the laboratory synthesis to a larger scale. This process would require optimization of reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening may be employed to enhance production rates and reduce waste.
化学反应分析
Types of Reactions
CID 127256148 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced.
科学研究应用
CID 127256148 has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or tool in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: this compound may find applications in the development of new materials, such as polymers, coatings, and adhesives.
相似化合物的比较
Similar Compounds
Similar compounds to CID 127256148 can be identified based on structural similarity and functional group analysis. Examples of similar compounds include:
Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties.
Salicylsalicylic acid (CID 5161): A derivative of salicylic acid with potential therapeutic applications.
Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug with similar applications to indomethacin.
Uniqueness
This compound may possess unique properties that distinguish it from these similar compounds. These properties could include differences in potency, selectivity, solubility, stability, and overall efficacy in various applications. The specific structural features and functional groups present in this compound contribute to its distinct chemical and biological behavior.
属性
InChI |
InChI=1S/C24H26N2O2/c1-3-9-17-15(7-1)13-19-21(17)25-23(27-19)11-5-6-12-24(23)26-22-18-10-4-2-8-16(18)14-20(22)28-24/h1-4,7-10,19-22,25-26H,5-6,11-14H2/t19-,20-,21+,22+,23-,24-/m1/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTLPEUTEFJSFH-GDHSQPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C3(C1)NC4C(O3)CC5=CC=CC=C45)NC6C(O2)CC7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2([C@]3(C1)N[C@@H]4[C@H](O3)CC5=CC=CC=C45)N[C@@H]6[C@H](O2)CC7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


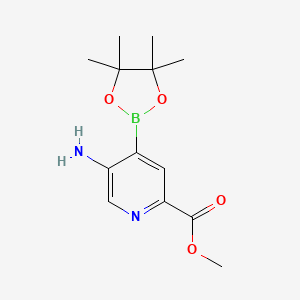
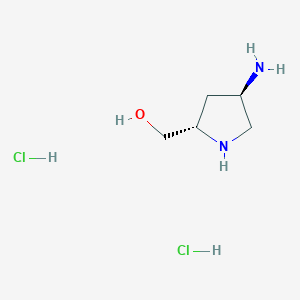
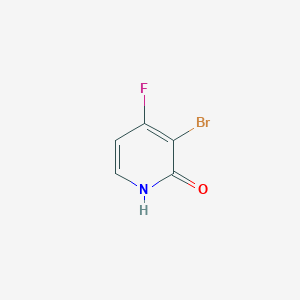
![tert-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)
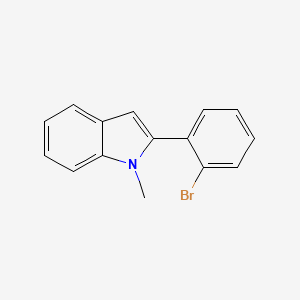
![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B6307158.png)
![[(3S)-oxan-3-yl]methanamine hydrochloride](/img/structure/B6307166.png)
![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)
![[(2S)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)](/img/structure/B6307181.png)
![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride](/img/structure/B6307186.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide](/img/structure/B6307187.png)
